molecular formula C14H9F6IO3S B1434928 Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate CAS No. 905718-46-9

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

Cat. No.: B1434928
CAS No.: 905718-46-9
M. Wt: 498.18 g/mol
InChI Key: OSSLDNUSYGVAIB-UHFFFAOYSA-M
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Description

Molecular Geometry and Hypervalent Bonding Configuration

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate exhibits a T-shaped molecular geometry characteristic of hypervalent iodine(III) compounds. The iodine center adopts a pseudotrigonal-bipyramidal configuration, with two lone pairs occupying equatorial positions and three ligands (two aryl groups and one triflate counterion) arranged in a distorted T-shape. The phenyl and 3-(trifluoromethyl)phenyl groups occupy axial positions, while the triflate anion (CF₃SO₃⁻) interacts weakly with the iodonium cation through electrostatic and halogen-bonding forces.

The hypervalent bonding involves a three-center, four-electron (3c-4e) interaction between iodine and the axial aryl groups. This bonding model explains the elongated I–C bond lengths (typically 2.10–2.25 Å), which are longer than standard covalent I–C bonds. The equatorial lone pairs repel the axial ligands, resulting in bond angles of approximately 90° between the aryl groups and 170–175° between the iodine and triflate oxygen.

Key Geometric Parameters Value Source
I–C (axial aryl) bond length 2.15–2.25 Å
I–O (triflate) distance 2.40–2.75 Å
C–I–C (axial) bond angle 85–95°
O–I–C (triflate-aryl) bond angle 165–175°

Properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSLDNUSYGVAIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905718-46-9
Record name Iodonium, phenyl[3-(trifluoromethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
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Preparation Methods

General Synthetic Approach

The synthesis of diaryliodonium triflates, including Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, generally proceeds via oxidation of aryl iodides in the presence of arenes and trifluoromethanesulfonic acid (triflic acid, TfOH) or triflate salts. The key steps involve:

  • Oxidation of the aryl iodide to a hypervalent iodine(III) species.
  • Ligand exchange with an arene or substituted arene to form the diaryliodonium salt.
  • Use of triflate as the counterion to stabilize the salt.

This method is often catalyzed or facilitated by oxidants such as meta-chloroperbenzoic acid (m-CPBA) or (diacetoxyiodo)benzene (DIB), depending on the exact procedure.

Oxidative Synthesis Using m-CPBA and Triflic Acid (Batch and Flow Methods)

A well-established method involves the oxidation of aryl iodides with m-CPBA in the presence of triflic acid and the arene substrate. This method has been optimized both in batch and continuous-flow setups for safety, scalability, and yield.

  • Batch method : The reaction mixture containing aryl iodide, arene, m-CPBA, and TfOH in dichloroethane (DCE) is stirred at controlled temperatures. The reaction is highly exothermic, with enthalpy changes measured between −160 and −180 kJ/mol, requiring careful temperature control to avoid hazards.

  • Continuous-flow method : To improve safety and scalability, the synthesis has been adapted to continuous-flow microreactors. This setup allows precise control of reaction time (residence time as short as 2 seconds), temperature, and mixing, resulting in high yields (up to 89% for some diaryliodonium triflates) and pure crystalline products.

Reaction conditions example:

Component Amount (mmol) Solvent Notes
Aryl iodide (e.g., 3-(trifluoromethyl)iodobenzene) 5.0 DCE (25 mL) Starting material
Arene (e.g., benzene or substituted arene) 5.5 DCE (25 mL) Coupling partner
m-CPBA 5.5 DCE (25 mL) Oxidant
TfOH 10.0 DCE (50 mL) Acid and triflate source

Throughput ratio feed 1/feed 2/feed 3 = 1:1:2

This method tolerates a range of electron-withdrawing substituents such as trifluoromethyl groups, halogens, nitro, esters, and ketones, making it suitable for preparing this compound with good yields (32–90%) depending on substrate and conditions.

Synthesis Using (Diacetoxyiodo)benzene and Trimethylsilyl Triflate

Another approach involves the use of (diacetoxyiodo)benzene (DIB) as the iodine(III) source, combined with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and the arylacetylene or arene substrate under mild conditions.

  • The reaction proceeds by activation of DIB with TMSOTf at low temperature (0 °C to 25 °C) in anhydrous dichloromethane.
  • This forms bis(trifloxy)iodobenzene intermediates which then react with the aryl substrate to form the iodonium triflate.
  • Yields reported for similar trifloxyalkenyl iodonium triflates are moderate (around 50–57%), with reaction conditions carefully optimized for concentration, temperature, and equivalents of reagents.

Though this method is more commonly applied to trifloxyalkenyl iodonium salts, the principles can be adapted for diaryliodonium triflates bearing trifluoromethyl substituents.

Stock Solution Preparation and Formulation

For practical applications, this compound is often prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo or in vitro studies.

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 2.0073
5 mg 1 mM 10.0365
10 mg 1 mM 20.0731
1 mg 5 mM 0.4015
5 mg 5 mM 2.0073
10 mg 5 mM 4.0146
1 mg 10 mM 0.2007
5 mg 10 mM 1.0037
10 mg 10 mM 2.0073

Note: Solutions must be clear before proceeding to the next solvent addition; vortex, ultrasound, or heating may be used to aid dissolution.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Range Advantages Limitations
m-CPBA/TfOH oxidation (batch/flow) Aryl iodide, arene, m-CPBA, TfOH DCE solvent, 0–25 °C, seconds to hours 32–90% Scalable, safe (flow), broad scope Exothermic, requires control
DIB + TMSOTf activation (Diacetoxyiodo)benzene, TMSOTf, arylacetylene DCM, 0–25 °C, mild conditions ~50–57% Mild conditions, multifunctional salts Moderate yields, sensitive reagents
Stock solution preparation Pure compound Various solvents, room temp N/A Ready-to-use solutions Requires pure compound

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate primarily undergoes oxidation and substitution reactions

Common Reagents and Conditions

    Oxidation Reactions: Commonly used with oxidizing agents like m-chloroperbenzoic acid.

    Substitution Reactions: Often involves nucleophiles such as amines or alcohols under mild conditions.

Major Products

The major products formed from reactions involving this compound typically include trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Organic Synthesis

Reagent for Carbon-Carbon Bond Formation
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is recognized as a powerful reagent in organic synthesis, especially for forming carbon-carbon bonds. It facilitates C-H arylation reactions, where an aromatic ring directly bonds with an unactivated C-H bond. The trifluoromethyl group enhances the electrophilic character of the iodonium cation, promoting the desired reactions while minimizing side products .

Electrophilic Aromatic Substitution (EAS)
This compound acts as an EAS reagent, allowing for the substitution of hydrogen atoms on aromatic rings with various electrophiles. The positively charged iodine moiety effectively interacts with electron-rich aromatic systems, leading to the formation of new aryl compounds.

Photochemistry

Photo-Initiator in Photochemical Reactions
In photochemistry, this compound serves as a photo-initiator that generates reactive intermediates upon exposure to light. This property is exploited in synthetic pathways to create complex molecules efficiently. The ability to control the reaction conditions through light activation makes it invaluable for developing advanced materials and coatings .

Polymer Chemistry

Controlled Polymerization Processes
The compound is utilized as a photo-initiator for controlled polymerization techniques. It enables the production of high-performance polymers through radical polymerization processes. This application is crucial for industries focusing on advanced materials such as adhesives and coatings that require precise curing control .

Medicinal Chemistry

Development of Therapeutic Agents
In medicinal chemistry, this compound is employed in synthesizing pharmaceuticals with specific biological activities. Its role in facilitating the formation of complex organic structures aids researchers in discovering new therapeutic agents and understanding their mechanisms of action .

Electrochemistry

Investigating Electron Transfer Processes
The compound's application extends to electrochemical studies, where it aids the investigation of electron transfer processes. These insights are essential for developing new energy storage systems and improving existing technologies related to batteries and fuel cells .

Summary Table of Applications

Field Application
Organic SynthesisC-H arylation reactions; EAS reagent for carbon-carbon bond formation
PhotochemistryPhoto-initiator generating reactive intermediates under light exposure
Polymer ChemistryFacilitating controlled polymerization processes for high-performance polymers
Medicinal ChemistrySynthesizing pharmaceuticals with specific biological activities
ElectrochemistryInvestigating electron transfer processes for energy storage systems

Case Studies and Research Insights

Several studies have highlighted the effectiveness of this compound in various applications:

  • Organic Synthesis Case Study : A recent study demonstrated its utility in C-H activation strategies that led to the development of novel aryl compounds with potential pharmaceutical applications.
  • Photochemical Research : Investigations into its role as a photo-initiator revealed enhanced efficiency in producing complex organic molecules under mild conditions.
  • Polymer Science Findings : Research indicated that polymers synthesized using this compound exhibited superior mechanical properties and thermal stability compared to those produced by traditional methods.

Mechanism of Action

The mechanism by which Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate exerts its effects involves the transfer of the trifluoromethyl group to the substrate. This process typically occurs through a single-electron transfer mechanism, where the iodonium compound acts as an oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate and related iodonium salts:

Compound Name Substituents on Aryl Rings Molecular Weight (g/mol) Melting Point (°C) Key Electronic Effects
This compound Phenyl, 3-CF₃-phenyl 540.26 183 Strong electron-withdrawing (CF₃)
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate Phenyl, 2-SiMe₃-phenyl 502.36 132 Steric bulk (SiMe₃), mild σ-donation
Mesityl[3-(trifluoromethyl)phenyl]iodonium triflate Mesityl (2,4,6-Me₃-phenyl), 3-CF₃-phenyl 540.26 183 Electron-donating (Me), balanced with CF₃
(3-Bromophenyl)mesityliodonium triflate Mesityl, 3-Br-phenyl 551.16 170 Electron-withdrawing (Br), polarizable

Key Observations :

  • Trifluoromethyl (CF₃) vs. Trimethylsilyl (SiMe₃) : The CF₃ group strongly withdraws electrons, enhancing the electrophilicity of the iodonium center, whereas SiMe₃ provides steric shielding and mild σ-donation, reducing reactivity toward bulky nucleophiles .
  • Mesityl vs. Phenyl: Mesityl groups (2,4,6-trimethylphenyl) improve solubility in non-polar solvents and stabilize the iodonium ion through steric protection and inductive effects .
  • Halogen Substituents (Br) : Bromine introduces polarizability and moderate electron-withdrawal, enabling regioselective arylations in electron-rich environments .
Diels-Alder Reactions

This compound participates in Diels-Alder reactions with dienes such as 1,3-diphenylisobenzofuran (DPIBF), forming naphthalene derivatives. However, competing side reactions (e.g., iodonium transfer or decomposition) are observed under thermal conditions, unlike its trimethylsilyl-substituted analogs, which exhibit greater stability due to steric protection .

Nucleophilic Substitution

In reactions with nucleophiles (e.g., NaI or CuI), the triflate counterion facilitates smooth substitution. For example, treatment with NaI yields diiodinated aromatic products, whereas analogs with bulkier counterions (e.g., tosylate) show reduced reactivity .

Benzyne Generation

Compounds like Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate serve as precursors for benzyne intermediates in multi-component reactions. The SiMe₃ group stabilizes the aryne intermediate, a feature absent in the trifluoromethyl-substituted variant .

Stability and Handling

  • Thermal Stability : The trifluoromethyl-substituted derivative decomposes above 180°C, whereas mesityl-substituted analogs (e.g., ) exhibit similar stability due to steric protection.
  • Solubility : Triflate salts generally show good solubility in polar aprotic solvents (e.g., acetonitrile), but SiMe₃-substituted variants dissolve more readily in chlorinated solvents .

Biological Activity

Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is an organoiodine compound that has garnered attention in both organic synthesis and biological research due to its unique properties and reactivity. This article delves into its biological activity, exploring its mechanisms of action, biochemical interactions, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C14H9F6IO3S
  • Molecular Weight : 540.26 g/mol
  • Functional Groups : Iodonium, trifluoromethyl

The compound features a trifluoromethyl group, which significantly enhances its electrophilic character, making it a potent reagent in various chemical transformations.

This compound primarily acts as a Lewis acid catalyst . It facilitates the transfer of trifluoromethyl groups to substrates through a single-electron transfer mechanism. This process is crucial in various biochemical reactions, particularly those involving radical intermediates.

Key Mechanisms:

  • Radical Generation : The compound generates trifluoromethyl radicals that can interact with biomolecules such as proteins and nucleic acids, leading to modifications that affect their function.
  • Enzyme Interaction : It can modulate enzyme activity by influencing the redox state of cellular environments, impacting metabolic pathways related to oxidative stress.

1. Cellular Effects

The compound has been shown to influence several cellular processes:

  • Oxidative Stress Modulation : It alters glutathione levels, affecting cellular responses to oxidative stress and potentially influencing pathways like ferroptosis (programmed cell death driven by iron-dependent lipid peroxidation) .
  • Gene Expression : By interacting with transcription factors and other regulatory proteins, it can modulate gene expression patterns relevant to cell survival and proliferation .

2. Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress and radical-mediated reactions. Its interactions with enzymes can lead to significant changes in metabolic flux and metabolite levels .

Study 1: Effects on Cellular Function

In laboratory settings, studies have demonstrated that varying doses of this compound can lead to different outcomes:

  • Low Doses : Beneficial effects, including enhanced antioxidant capacity.
  • High Doses : Toxic effects characterized by oxidative damage and disruption of cellular homeostasis .

Study 2: Synthesis Applications

Research has shown its utility in synthesizing pharmaceutical compounds where the trifluoromethyl group plays a critical role in enhancing biological activity. For instance, drugs containing this group have exhibited improved potency against certain biological targets compared to their non-fluorinated counterparts .

Comparative Analysis of Biological Activity

Property/EffectLow DoseHigh Dose
Antioxidant ActivityEnhancedDecreased
Cellular MetabolismModulated positivelyDisrupted
Gene ExpressionUpregulated for survival genesDownregulated
ToxicityMinimalSignificant

Q & A

(Basic) What synthetic methodologies are employed to prepare Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reacting iodobenzene derivatives with substituted arylboronic acids or arylstannanes in the presence of oxidizing agents. For example, phenyl(3-formylphenyl)iodonium triflate is synthesized by reacting 3-formylphenylboronic acid with an iodobenzene intermediate generated via oxidation with m-chloroperoxybenzoic acid (Scheme 7 in ). Key optimization parameters include:

  • Oxidant selection : m-CPBA or hypervalent iodine reagents improve electrophilicity.
  • Counterion exchange : Triflate anions (CF₃SO₃⁻) enhance solubility and stability compared to halides .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
    Post-synthesis, purification via recrystallization (e.g., using dichloromethane/ether) ensures high purity .

(Basic) What analytical techniques are most effective for characterizing iodonium triflate salts?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹⁹F NMR confirm aryl substitution patterns and triflate counterion integrity (δ ~ -78 ppm for CF₃SO₃⁻) .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M⁺] for iodonium core) .
  • X-ray crystallography : Resolves iodonium(III) geometry and triflate coordination .
  • FT-IR : Peaks at 1250–1150 cm⁻¹ (S=O stretching) and 1030 cm⁻¹ (C-F) confirm triflate presence .

(Advanced) How do electronic effects of aryl substituents influence the reactivity of iodonium triflates in glycosylation reactions?

Answer:
Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity by polarizing the iodonium center, accelerating thioglycoside activation. Comparative studies show:

  • 3,5-Di(trifluoromethyl)phenyl derivatives activate thioglycosides at room temperature, while less electron-deficient analogs require heating .
  • Hammett parameters : σ⁺ values correlate with activation efficiency. For example, -CF₃ (σ⁺ = 0.61) outperforms -OMe (σ⁺ = -0.78) in promoting glycosidic bond formation .
    Methodologically, kinetic studies (e.g., monitoring by TLC or HPLC) quantify rate enhancements .

(Advanced) What protocols enable the use of iodonium triflates as precursors for PET tracer synthesis?

Answer:
Iodonium triflates serve as versatile precursors for [¹⁸F]fluoride labeling due to their high leaving-group ability. Key steps include:

  • Counterion exchange : Treating iodonium triflates with NaCl or HBr in methanol yields chloride/bromide salts, facilitating nucleophilic fluorination .
  • Radiolabeling : React with [¹⁸F]KF/K₂.2.2.2 in acetonitrile at 100°C for 10–15 minutes. Purification via HPLC (C18 column) achieves >95% radiochemical purity .
  • Validation : Autoradiography and in vivo biodistribution studies confirm tracer specificity .

(Advanced) How can the thiophilic activity of this iodonium salt be quantitatively assessed for glycosylation applications?

Answer:
Thiophilic activity is evaluated via competitive glycosylation assays:

  • Substrate scope : Test diverse thioglycosides (e.g., p-tolyl, ethyl) with alcoholic acceptors (e.g., idose, mannose).
  • Reaction monitoring : Use ¹H NMR to track anomeric proton shifts (δ 4.5–6.0 ppm) or LC-MS for real-time analysis .
  • Yield optimization : Vary equivalents of iodonium salt (1.2–2.0 equiv) and temperature (RT vs. 40°C). For example, α-idosides form in >85% yield at RT with 1.5 equiv reagent .

(Advanced) What precautions are critical for handling and storing iodonium triflate salts to prevent decomposition?

Answer:

  • Moisture control : Store under argon at -20°C in desiccators (silica gel). Hydration can hydrolyze the iodonium core .
  • Light sensitivity : Amber glassware prevents photolytic degradation of the hypervalent iodine bond .
  • Stability assays : Conduct accelerated aging studies (e.g., 40°C/75% RH for 48 hrs) with TLC/HPLC to monitor decomposition (e.g., aryl iodide formation) .

(Advanced) Can computational methods predict the reactivity of iodonium triflates in cross-coupling reactions?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Transition states : For example, SN2-type fluoride displacement at the iodonium center .
  • Electrostatic potential maps : Highlight electrophilic "hotspots" on the iodonium core influenced by -CF₃ substituents .
    Experimental validation via Hammett plots or kinetic isotope effects (KIEs) corroborates computational predictions .

(Basic) What are the limitations of iodonium triflates in stereoselective glycosylation?

Answer:
While effective for β-mannosides and α-galactosamines, challenges include:

  • Steric hindrance : Bulky acceptors (e.g., rhamnose) may require additives like N-iodosuccinimide (NIS) to improve coupling .
  • Solvent effects : Dichloromethane promotes higher stereoselectivity than THF due to reduced ion pairing .
    Methodological workarounds include pre-activation strategies or using chiral auxiliaries .

(Advanced) How does this iodonium salt compare to other thiophiles (e.g., NIS/TfOH) in glycosylation efficiency?

Answer:

  • Rate : Iodonium triflates activate thioglycosides 2–3× faster than NIS/TfOH at RT .
  • Scope : Broader acceptor compatibility (e.g., acid-sensitive substrates) due to milder conditions .
  • Side reactions : Minimal O-glycosylation byproducts (<5%) compared to NIS (10–15%) .
    Quantitative comparisons via turnover frequency (TOF) calculations are recommended .

(Advanced) What strategies enable the recovery and reuse of iodonium triflate salts in catalytic applications?

Answer:

  • Immobilization : Support on silica or polymer matrices (e.g., Merrifield resin) via covalent linkage to the aryl group .
  • Liquid-liquid extraction : Partition between dichloromethane and water; >90% recovery achieved at pH 7 .
  • Recycling efficiency : Monitor via ICP-MS for iodine content loss per cycle .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
Reactant of Route 2
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate

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